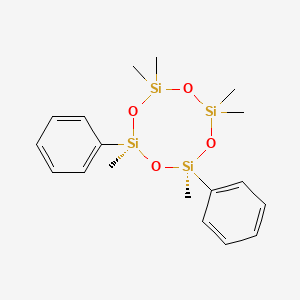
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- is a chemical compound belonging to the family of organosilicon compounds It is characterized by a cyclic structure consisting of silicon and oxygen atoms, with phenyl and methyl groups attached to the silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- typically involves the reaction of appropriate silanes with phenyl and methyl substituents. One common method involves the use of hydrosilylation reactions, where silanes are reacted with alkenes in the presence of a catalyst to form the desired cyclotetrasiloxane compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The process may also include purification steps such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: Substitution reactions can replace the phenyl or methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its biocompatibility and potential therapeutic applications.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes and proteins, influencing various biochemical processes. Its unique structure allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane
- 2,4,6,8-Tetramethylcyclotetrasiloxane
- 1,3,5,7-Tetramethylcyclotetrasiloxane
Uniqueness
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- stands out due to its specific arrangement of phenyl and methyl groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
33204-75-0 |
|---|---|
Molecular Formula |
C18H28O4Si4 |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
(6R,8S)-2,2,4,4,6,8-hexamethyl-6,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C18H28O4Si4/c1-23(2)19-24(3,4)21-26(6,18-15-11-8-12-16-18)22-25(5,20-23)17-13-9-7-10-14-17/h7-16H,1-6H3/t25-,26+ |
InChI Key |
SQMDVANNTDBLCG-WMPKNSHKSA-N |
Isomeric SMILES |
C[Si@]1(O[Si@](O[Si](O[Si](O1)(C)C)(C)C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















